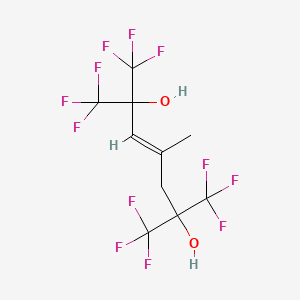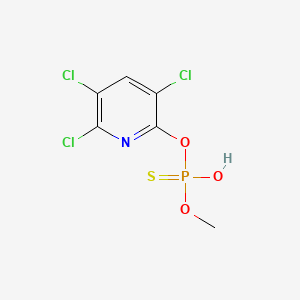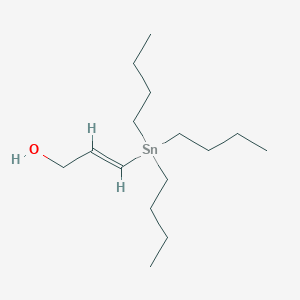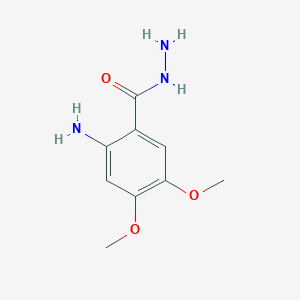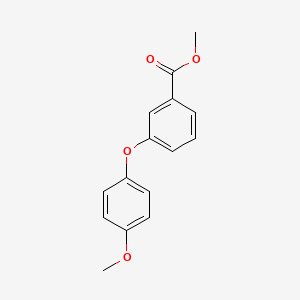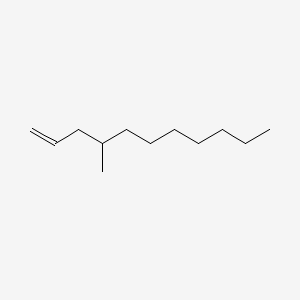
4-Methyl-1-undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-undecene is an organic compound with the molecular formula C₁₂H₂₄ . It is a type of alkene, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Undecene, 4-methyl- and has a molecular weight of 168.3190 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-1-undecene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 1-decene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-undecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form 4-methylundecane.
Substitution: It can undergo halogenation, where halogens such as chlorine or bromine are added across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be carried out using chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst
Major Products Formed
Oxidation: 4-Methyl-1-undecanol, 4-methylundecanal, and 4-methylundecanoic acid.
Reduction: 4-Methylundecane.
Substitution: 4-Chloro-1-undecene and 4-bromo-1-undecene
Aplicaciones Científicas De Investigación
4-Methyl-1-undecene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for studying the behavior of alkenes in biological systems.
Industry: It is used in the production of lubricants, surfactants, and polymer additives
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-undecene involves its reactivity due to the presence of the double bond. This double bond allows it to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of different oxidation products .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecene: Similar structure but lacks the methyl group at the fourth position.
4-Methylundecane: Saturated version of 4-Methyl-1-undecene, with no double bond.
2-Methyl-1-undecene: Similar structure but with the methyl group at the second position.
Uniqueness
This compound is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its isomers and other similar compounds .
Propiedades
Número CAS |
74630-39-0 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
4-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clave InChI |
XOPDEIDKEIFVSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



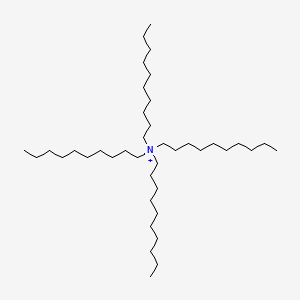
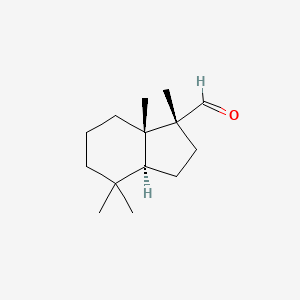
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)

